N-(1-hydroxyiminopropan-2-ylidene)hydroxylamine
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Overview
Description
N-(1-hydroxyiminopropan-2-ylidene)hydroxylamine is a compound that belongs to the class of hydroxylamines Hydroxylamines are characterized by the presence of an N-OH group, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxyiminopropan-2-ylidene)hydroxylamine can be achieved through several methods. One common approach involves the reaction of a suitable precursor with hydroxylamine under controlled conditions. For instance, the reaction of an oxime with hydroxylamine can yield the desired compound. The reaction conditions typically involve mild temperatures and the use of solvents such as ethanol or water to facilitate the reaction .
Industrial Production Methods
Industrial production of hydroxylamines, including this compound, often involves the reduction of nitro compounds or the oxidation of amines. These processes can be catalyzed by transition metals or other catalysts to enhance efficiency and selectivity . The use of plasma-electrochemical cascade pathways has also been explored for the sustainable synthesis of hydroxylamines from air and water .
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxyiminopropan-2-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent decomposition of the hydroxylamine group .
Major Products
The major products formed from these reactions include nitroso compounds, amines, and substituted hydroxylamines. These products have diverse applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
N-(1-hydroxyiminopropan-2-ylidene)hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-hydroxyiminopropan-2-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-hydroxyiminopropan-2-ylidene)hydroxylamine include:
N-hydroxybenzimidazole: Known for its applications in C-H functionalization reactions.
O-benzoylhydroxylamine: Used as an electrophilic aminating reagent in organic synthesis.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
N-(1-hydroxyiminopropan-2-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c1-3(5-7)2-4-6/h2,6-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTHGQZJWAXFGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90878699 |
Source
|
Record name | Propanal, 2-(hydroxyimino)-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90878699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1804-15-5 |
Source
|
Record name | Propanal, 2-(hydroxyimino)-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90878699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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